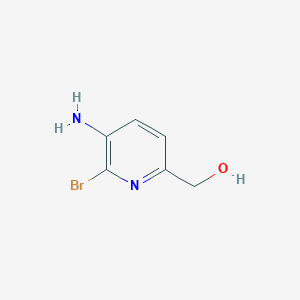

(5-Amino-6-bromopyridin-2-yl)methanol

Description

Overview of Pyridine (B92270) Heterocycles in Academic Research

Pyridine, a heterocyclic aromatic organic compound, is structurally analogous to benzene (B151609) with one methine group replaced by a nitrogen atom. rsc.orgncert.nic.in This fundamental alteration imparts a unique set of chemical properties that establishes pyridine as a cornerstone of heterocyclic chemistry. nih.gov The pyridine scaffold is a ubiquitous feature in numerous natural products, including alkaloids, vitamins like niacin and pyridoxine, and coenzymes. nih.govlifechemicals.com

In academic research, the pyridine ring is a subject of intense study due to its versatile reactivity and wide-ranging applications. rsc.org The nitrogen atom renders the ring electron-deficient, which influences its reaction pathways. Unlike benzene, pyridine is less susceptible to electrophilic substitution but more prone to nucleophilic attack, particularly at the C2 and C4 positions. researchgate.net This reactivity profile allows for diverse functionalization strategies. Furthermore, the nitrogen atom's lone pair of electrons provides basicity and the ability to coordinate with metal ions, making pyridines essential ligands in coordination chemistry and catalysis. mdpi.com The study of pyridine and its derivatives is crucial for advancing organic synthesis and medicinal chemistry, as evidenced by its presence in over 7,000 existing drug candidates. rsc.orgchemijournal.com

Importance of Functionalized Pyridine Scaffolds in Material Science and Synthetic Methodologies

Functionalized pyridine scaffolds are integral to the development of advanced materials and novel synthetic methods. In material science, the unique electronic properties of the pyridine ring are harnessed to create organic functional materials. researchgate.net Pyridine-containing polymers and macrocycles are explored for applications in electronics, optics, and sensor technology. Their ability to act as ligands for transition metals is also exploited in the design of catalysts and functional nanomaterials. nih.gov

The synthesis of functionalized pyridines is a major focus in organic chemistry, with researchers continuously seeking more efficient and selective methodologies. dntb.gov.ua Traditional condensation strategies are constantly being refined, while modern techniques involving transition-metal-catalyzed cyclization and cross-coupling reactions offer new pathways to complex pyridine derivatives. dntb.gov.uabgu.ac.il The development of methods for direct C-H bond functionalization is a particularly active area, as it provides a more atom-economical approach to modifying the pyridine core. researchgate.netuni-muenster.de These synthetic advancements are critical for accessing novel molecular architectures for drug discovery and material science. semanticscholar.orgresearchgate.net

Structural Context of (5-Amino-6-bromopyridin-2-yl)methanol within Pyridine Chemistry

This compound is a multi-substituted pyridine derivative featuring three distinct functional groups: an amino (-NH2) group at the 5-position, a bromine (-Br) atom at the 6-position, and a hydroxymethyl (-CH2OH) group at the 2-position. This specific arrangement of substituents on the pyridine ring defines its chemical character and potential reactivity. The amino group acts as an electron-donating group, while the bromine atom is an electron-withdrawing group and a potential site for cross-coupling reactions. The hydroxymethyl group, an amino alcohol functional group, offers a site for further chemical modification, such as esterification or oxidation. fishersci.com

The precise positioning of these groups creates a unique electronic and steric environment. The interplay between the electron-donating amino group and the electron-withdrawing bromine atom, ortho to each other, significantly influences the reactivity of the pyridine ring. The methanol (B129727) group at the C2 position is adjacent to the ring's nitrogen atom, which can influence its acidity and participation in intramolecular interactions.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| This compound | C6H7BrN2O | 203.04 | Not Available |

| (3-Amino-6-bromopyridin-2-yl)methanol | C6H7BrN2O | 203.04 | 1380571-68-5 |

| (6-Amino-5-bromopyridin-3-yl)methanol | C6H7BrN2O | 203.04 | 1027785-19-8 epa.gov |

| (6-Bromopyridin-2-yl)methanol | C6H6BrNO | 188.02 nih.gov | 33674-96-3 nih.gov |

| (5-Aminopyridin-2-yl)methanol | C6H8N2O | 124.14 nih.gov | 873651-92-4 nih.gov |

Research Gaps and Opportunities Pertaining to Multi-Substituted Pyridines

Despite significant progress, the synthesis of multi-substituted pyridines remains a challenging endeavor in organic chemistry. nih.gov A primary research gap is the development of general and regioselective methods for introducing multiple, diverse functional groups onto the pyridine scaffold. researchgate.net Many existing methods are limited in scope and may not be compatible with a wide range of functional groups. rsc.org

Specifically, the functionalization of pyridines at the meta-position (C3 and C5) is notoriously difficult due to the electronic nature of the ring. uni-muenster.deacs.org This presents a significant opportunity for the development of novel synthetic strategies that can overcome this challenge. uni-muenster.de Researchers are exploring innovative approaches, such as temporary de-aromatization, to alter the reactivity of the pyridine ring and enable previously inaccessible transformations. uni-muenster.de

Furthermore, there is a growing need for greener and more sustainable synthetic protocols that minimize waste and avoid harsh reaction conditions. nih.gov The application of nanocatalysts and multicomponent reactions are promising avenues for achieving these goals in the synthesis of polysubstituted pyridines. researchgate.netrsc.org The development of facile, solvent-free methodologies also represents a significant step forward. rsc.org Addressing these research gaps will unlock new chemical space and facilitate the discovery of novel molecules with valuable applications in medicine and materials science. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(5-amino-6-bromopyridin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c7-6-5(8)2-1-4(3-10)9-6/h1-2,10H,3,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTYKTVPWBZOLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1CO)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Amino 6 Bromopyridin 2 Yl Methanol and Analogous Pyridine Derivatives

Strategies for Pyridine (B92270) Ring Functionalization

The introduction of substituents onto a pyridine ring can be achieved through two primary strategies: the direct modification of a pre-existing pyridine core or the construction of the ring from already functionalized acyclic precursors.

Direct C-H functionalization of pyridine is a powerful, atom-economical approach to introduce new substituents. rsc.org However, the pyridine ring presents unique challenges due to its electron-deficient nature, which deactivates it towards electrophilic aromatic substitution, and the Lewis basicity of the ring nitrogen, which can coordinate to and deactivate metal catalysts. nih.goveurekaselect.com

Modern methods often employ transition-metal catalysis to overcome these hurdles. Palladium-catalyzed C-H arylation, for instance, can functionalize pyridines at specific positions, often guided by the electronic properties of existing substituents or through the use of directing groups. nih.gov For electron-deficient pyridines, predictable regioselectivity can be achieved; for example, 3-substituted pyridines often undergo C4-arylation. nih.gov To circumvent the coordinating effect of the ring nitrogen, it can be temporarily blocked, for example, by conversion to a pyridine N-oxide, which facilitates C-H activation at the C2 position. eurekaselect.combenthamdirect.com Other direct approaches include radical additions and nucleophilic addition-oxidation sequences. bohrium.com

Constructing the pyridine ring from acyclic or simpler cyclic precursors is a versatile and widely used strategy that allows for the incorporation of desired functional groups from the outset. Classic methods rely on condensation reactions. baranlab.org

Hantzsch Pyridine Synthesis: This involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to form a dihydropyridine, which is subsequently oxidized to the aromatic pyridine.

Bohlmann-Rahtz Pyridine Synthesis: This method synthesizes substituted pyridines by condensing an enamine with an α,β-unsaturated carbonyl compound, followed by cyclodehydration. acsgcipr.org

Kröhnke Annulation: This technique utilizes the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297) to build the pyridine ring. studylib.net

More contemporary approaches employ cascade reactions, such as the copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, which proceeds through a 3-azatriene intermediate that undergoes electrocyclization and oxidation to form highly substituted pyridines. nih.govorganic-chemistry.org These methods offer modularity and tolerance for a wide range of functional groups. nih.gov

Introduction of Bromo Substituents on the Pyridine Core

The bromo substituent is a synthetically versatile handle, enabling further elaboration of the pyridine core through cross-coupling reactions. Its introduction must be carefully controlled to achieve the desired regiochemistry.

Direct electrophilic bromination of the pyridine ring is generally difficult and requires harsh conditions, typically yielding 3-bromopyridine. However, the presence of activating groups, such as an amino group, can direct bromination to specific positions. For 2-aminopyridines, the amino group strongly activates the ring towards electrophilic substitution, directing bromination primarily to the 5-position. orgsyn.org Achieving bromination at the 6-position, as required for the target compound, would necessitate starting with a precursor where the 5-position is either already substituted or where electronic and steric factors favor C-6 bromination.

Several methods have been developed for the regioselective bromination of aminopyridines under milder conditions. One such method uses 1-butylpyridinium (B1220074) bromide as the bromine source with hydrogen peroxide as a green oxidant. fao.org Another approach employs LiBr in the presence of Selectfluor to achieve regioselective bromination of 2-aminopyridines. rsc.org

A plausible route to a precursor for the target molecule involves the direct bromination of 5-methylpyridin-2-amine, where the bromine atom is introduced at the 6th position. evitachem.com Similarly, 2-aminopyridine (B139424) can be treated with bromine in acetic acid to produce 2-amino-5-bromopyridine (B118841) in high yield. orgsyn.org

Table 1: Selected Methods for Regioselective Bromination of Pyridine Derivatives

| Starting Material | Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| 2-Aminopyridine | Br2, Acetic Acid | 2-Amino-5-bromopyridine | High yield, directs to C5 position. | orgsyn.org |

| 2-Aminopyridines | 1-Butylpyridinium bromide, H2O2 | Brominated 2-aminopyridines | Mild, environmentally friendly conditions. | fao.org |

| 2-Aminopyridines | LiBr, Selectfluor, DMF | Brominated 2-aminopyridines | Mild conditions, high regioselectivity. | rsc.org |

| 5-Methylpyridin-2-amine | Br2, appropriate solvent | 6-Bromo-5-methylpyridin-2-amine | Direct bromination at the C6 position. | evitachem.com |

The conversion of the pyridine nitrogen to an N-oxide dramatically alters the ring's reactivity. The N-oxide group is electron-donating through resonance, activating the C2 and C4 positions for both electrophilic and nucleophilic attack. scripps.edu This property is widely exploited for the regioselective functionalization of pyridines.

Activation of the N-oxide oxygen with an electrophilic reagent (e.g., POBr₃, Ts₂O, oxalyl chloride) renders the C2 and C6 positions highly electrophilic. semanticscholar.orgresearchgate.net Subsequent attack by a bromide nucleophile leads to the formation of a 2-bromopyridine (B144113) derivative after rearomatization and loss of the activated oxygen group. scripps.eduresearchgate.net This method provides a reliable and practical route to 2-halo-substituted pyridines. Baran et al. reported a mild, regioselective C2-bromination of fused pyridine N-oxides using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromide source. tcichemicals.com

This N-oxide chemistry is also crucial for introducing the methanol (B129727) group at the C2 position. The reaction of a 2-methylpyridine (B31789) N-oxide (2-picoline N-oxide) with acetic anhydride leads to a rearrangement, forming 2-pyridinemethanol (B130429) acetate, which can then be hydrolyzed to the desired 2-pyridinemethanol. google.comgoogle.comacs.org

Brominated pyridines are exceptionally valuable intermediates in organic synthesis, primarily due to their participation in a wide range of transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the bromo substituent.

Common cross-coupling reactions involving bromopyridines include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds. researchgate.net

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form aminopyridines. georgiasouthern.edu

Heck Coupling: Reaction with alkenes.

Carbonylative Couplings: Introduction of a carbonyl group by reacting with carbon monoxide and a suitable nucleophile. researchgate.net

The reactivity of the bromine atom can be influenced by its position on the ring and the presence of other substituents. researchgate.net This vast utility makes the regioselective introduction of a bromo substituent a key strategic step in the synthesis of complex molecules like (5-Amino-6-bromopyridin-2-yl)methanol, as it opens up numerous pathways for further molecular elaboration. acs.orgrsc.org

Introduction of Amino Substituents on the Pyridine Core

The amino group is a key functional moiety, serving as a pharmacophore in numerous bioactive molecules and as a versatile handle for further chemical transformations. nih.gov Several principal strategies have been developed for the installation of amino groups onto a pyridine nucleus.

Nucleophilic aromatic substitution (SNAr) is a direct method for introducing an amino group by displacing a leaving group, typically a halide, from an activated aromatic ring. semanticscholar.orgthieme-connect.de The reaction proceeds via an addition-elimination mechanism, where a nucleophile (e.g., an amine) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. mdpi.com

For this reaction to be effective on a pyridine ring, the ring must be rendered sufficiently electron-deficient. This is typically achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. semanticscholar.orgmdpi.com In the context of a bromopyridine, direct amination via SNAr can be challenging without such activation. However, in substrates like 3-bromo-4-nitropyridine, the nitro group provides the necessary activation for the substitution to occur. researchgate.net The cyanide group can also act as a highly effective leaving group in SNAr reactions, sometimes being displaced preferentially even in the presence of halogens. researchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) for Amination

| Substrate | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 5-Halo-2-nitrophenylacetamide | K2CO3 (aq) | EtOH, 60°C | Nitroaniline derivative | semanticscholar.org |

| 2- or 4-Cyanopyridines | Lithium amides | Not specified | Aminopyridines | researchgate.net |

| 3-Fluoro-2-nitropyridine | Aliphatic amines | Not specified | 3-Substituted 2-Aminopyridines | researchgate.net |

| 2-Aminopyridine | Hexan-1-amine | Ru(II) catalyst, n-heptane, 120°C | Pyridyldiamine | thieme-connect.de |

A widely employed and reliable method for introducing a primary amino group onto a pyridine ring is the reduction of a corresponding nitro-pyridine precursor. This two-step approach involves the nitration of the pyridine ring followed by the reduction of the nitro group. A variety of reducing agents and conditions can be utilized for this transformation, offering flexibility to accommodate other functional groups within the molecule.

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using hydrogen gas with catalysts like palladium, platinum, or nickel. ncert.nic.in Another prevalent technique is the use of metals in an acidic medium, such as iron scrap and hydrochloric acid. ncert.nic.in This particular method is often preferred in industrial settings because the iron(II) chloride (FeCl₂) formed can be hydrolyzed, regenerating hydrochloric acid in the process and thus requiring only a catalytic amount of acid to initiate the reaction. ncert.nic.in Other reagents, such as zinc in the presence of ammonium chloride, have also been successfully used to reduce substituted nitropyridines. researchgate.net For certain substrates, electrochemical reduction in an acidic solution presents another viable pathway. google.com

Table 2: Selected Reagents for the Reduction of Nitro-Pyridines

| Reducing Agent/System | Typical Conditions | Notes | Reference |

|---|---|---|---|

| H₂ with Pd, Pt, or Ni | Pressurized H₂ atmosphere | Standard catalytic hydrogenation | ncert.nic.in |

| Iron (Fe) and HCl | Acidic aqueous solution | Cost-effective; only a small amount of acid is needed to start. | ncert.nic.in |

| Tin(II) chloride (SnCl₂) | Acidic solution | Used for reducing 4-amino-3-nitropyridine (B158700) but can produce significant salt waste. | google.com |

| Zinc (Zn) and NH₄Cl | Ethanol, Ultrasonication | Used for synthesizing vicinally substituted N-(3-pyridyl)hydroxylamines. | researchgate.net |

| Electrochemical Reduction | Acidic solution | Can be applied to nitropyridines. | google.com |

In recent decades, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become a powerful tool for forming carbon-nitrogen bonds. acs.org This methodology is particularly useful for the amination of aryl halides, including bromopyridines, which may be unreactive under traditional SNAr conditions. acs.orgsemanticscholar.org The reaction typically involves a palladium precursor, a phosphine-based ligand, and a base.

The choice of ligand is crucial for the reaction's success, with bulky, electron-rich biarylphosphine ligands often providing high catalytic activity. nih.gov These reactions can utilize various nitrogen sources, including primary and secondary amines. acs.org For the synthesis of primary arylamines, ammonia itself or ammonia equivalents like ammonium salts can be employed. acs.orgsemanticscholar.org The use of ammonium sulfate (B86663), for instance, has been shown to effectively couple with aryl chlorides and bromides, often with high selectivity for the primary amine over the diarylamine byproduct. acs.orgnih.gov

Table 3: Components of Palladium-Catalyzed Amination of Bromopyridines

| Component | Example | Function | Reference |

|---|---|---|---|

| Palladium Precursor | Pd(OAc)₂ (Palladium(II) acetate) | Source of the active Pd(0) catalyst. | acs.orgsemanticscholar.org |

| Ligand | tBuBrettPhos | Stabilizes the palladium center and facilitates the catalytic cycle. | nih.gov |

| Amine Source | Ammonium sulfate ((NH₄)₂SO₄) | Provides the amino group for primary amine synthesis. | acs.orgsemanticscholar.orgnih.gov |

| Base | Not specified in detail | Activates the amine and neutralizes the acid formed. | acs.orgsemanticscholar.org |

2-Aminopyridine and its derivatives are not only valuable targets but also serve as versatile building blocks for the synthesis of more complex heterocyclic systems. sioc-journal.cnnih.gov The 2-aminopyridine motif possesses a unique dual nucleophilic character, with both the exocyclic amino group and the endocyclic ring nitrogen available for reaction. sioc-journal.cn This property allows it to participate in cyclization reactions with a variety of electrophilic partners, such as ketones, aldehydes, and esters, to form fused azaheterocycles. sioc-journal.cn

Prominent examples include the synthesis of imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. sioc-journal.cn These fused heterocyclic scaffolds are prevalent in many biologically active compounds. rsc.org The synthetic strategies often involve multicomponent reactions where the 2-aminopyridine condenses with other reagents to construct the new ring system in a single step. nih.govresearchgate.net

Introduction of Hydroxymethyl Substituents

The hydroxymethyl group (-CH₂OH) can be introduced onto a pyridine ring primarily through the reduction of a carbon-oxygen double bond at the corresponding position.

The most common precursors for the hydroxymethyl group are carboxylic acids, esters, or aldehydes. The reduction of these carbonyl functionalities to a primary alcohol is a fundamental transformation in organic synthesis.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of both carboxylic acids and esters to primary alcohols. acs.orglibretexts.org An aldehyde is formed as an intermediate during this process, but it is typically more reactive than the starting material and is immediately reduced further, preventing its isolation. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not strong enough to reduce carboxylic acids or esters on its own. libretexts.orgrsc.org However, its reducing power can be enhanced by the addition of Lewis acids like aluminum chloride (AlCl₃), enabling the reduction of esters of nicotinic and isonicotinic acids, albeit with some difficulty. researchgate.net For more controlled reductions, such as converting an acid chloride or ester to an aldehyde without proceeding to the alcohol, specialized, sterically hindered hydride reagents like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) or diisobutylaluminum hydride (DIBAL-H) are often used, typically at low temperatures. libretexts.org

Table 4: Reagents for the Conversion of Carbonyl Groups to Hydroxymethyl Groups

| Reducing Agent | Substrate(s) | Product | Notes | Reference |

|---|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Carboxylic acids, Esters, Amides | 1° Alcohol | Strong, non-selective reducing agent. | ncert.nic.inacs.orglibretexts.org |

| Sodium borohydride (NaBH₄) | Aldehydes, Ketones | Alcohol | Milder and more selective than LiAlH₄. Generally does not reduce esters or acids. | libretexts.orgrsc.org |

| Sodium borohydride (NaBH₄) + AlCl₃ | Pyridine carboxylic esters | Alcohol | The combination provides a more powerful reducing system. | researchgate.net |

| Diisobutylaluminum hydride (DIBAL-H) | Esters | Aldehyde or Alcohol | Can stop at the aldehyde stage if used at low temperatures (e.g., -78°C). | libretexts.org |

Reduction of Pyridine Carboxylic Acids or Esters

A common and direct method for the synthesis of pyridylmethanols is the reduction of the corresponding pyridine carboxylic acids or their ester derivatives. This transformation is a fundamental process in organic synthesis, allowing for the conversion of a C(III) oxidation state at the 2-position to a C(I) state. The choice of reducing agent is critical and depends on the presence of other functional groups within the molecule to avoid unwanted side reactions.

For pyridine carboxylic acids, powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes are typically employed. Esters, being less reactive than carboxylic acids, can also be reduced effectively by these reagents. For instance, the catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid can yield pyridine-4-carboxylic acid or piperidine-4-carboxylic acid depending on the catalyst and reaction conditions. researchgate.net The presence of a halogen, such as the bromine atom in the target compound's precursor, requires careful selection of the reducing agent to prevent hydrodehalogenation.

The general transformation can be summarized as follows:

Starting Material: 5-Amino-6-bromopyridine-2-carboxylic acid or its methyl/ethyl ester.

Reagent: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) in the presence of an activating agent, or Borane-tetrahydrofuran complex (BH₃·THF).

Product: this compound.

The reaction conditions must be finely tuned. For example, NaBH₄ alone is generally not strong enough to reduce esters but can be effective in the presence of additives or at elevated temperatures. LiAlH₄ is highly reactive and non-selective, which could be problematic with sensitive functional groups.

| Precursor Type | Common Reducing Agents | Key Considerations |

| Pyridine Carboxylic Acid | LiAlH₄, BH₃·THF | High reactivity; potential for side reactions. |

| Pyridine Carboxylic Ester | LiAlH₄, NaBH₄/Lewis acid | Milder conditions possible compared to acids. |

Approaches involving 6-Bromopicolinaldehyde as a Synthon

An alternative and highly effective strategy for synthesizing this compound involves the use of 6-bromopicolinaldehyde (also known as 6-bromo-2-pyridinecarboxaldehyde) as a key intermediate. This approach separates the introduction of the hydroxymethyl group from the other ring substitutions. The synthesis begins with the aldehyde, which is then subjected to reduction to form the primary alcohol.

The key step is the selective reduction of the aldehyde functional group. This is readily achieved using mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol. This reagent is highly chemoselective for aldehydes and ketones and will not affect the bromo or amino substituents on the pyridine ring.

The synthetic sequence would typically be:

Nitration: Introduction of a nitro group at the 5-position of 6-bromopicolinaldehyde.

Reduction of Aldehyde: Selective reduction of the formyl group to a hydroxymethyl group using NaBH₄.

Reduction of Nitro Group: Conversion of the nitro group to an amino group, for example, through catalytic hydrogenation (e.g., H₂/Pd-C) or using metals in acidic media (e.g., Sn/HCl, Fe/HCl).

6-Bromopicolinaldehyde is a versatile synthon used in the preparation of various pyridine derivatives, including meso-substituted porphyrins and other complex ligands. alkalisci.com Its utility stems from the reactivity of both the aldehyde group and the C-Br bond, which can participate in subsequent cross-coupling reactions. ambeed.com

| Synthon | Transformation | Reagent Example | Product |

| 5-Nitro-6-bromopicolinaldehyde | Aldehyde Reduction | NaBH₄ | (5-Nitro-6-bromopyridin-2-yl)methanol |

| (5-Nitro-6-bromopyridin-2-yl)methanol | Nitro Reduction | H₂, Pd/C | This compound |

Sequential and Orthogonal Functionalization Approaches to Access Multi-Substituted Pyridines

The construction of highly substituted pyridines like this compound, where each substituent is precisely placed, necessitates advanced synthetic strategies. Sequential and orthogonal functionalization methods allow for the stepwise introduction of different groups onto the pyridine core, leveraging the inherent reactivity of the ring or installed functional groups. nih.gov

Chemo- and Regioselective Transformations

Chemo- and regioselectivity are paramount in the synthesis of complex pyridines. nih.gov The pyridine ring exhibits distinct electronic properties; the nitrogen atom deactivates the ring towards electrophilic substitution (which tends to occur at the 3- and 5-positions) and activates it for nucleophilic substitution, particularly at the 2-, 4-, and 6-positions. uiowa.edu

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization. A directing group on the pyridine ring, such as an amide or a methoxy (B1213986) group, can direct a strong base (e.g., an organolithium reagent) to deprotonate the adjacent C-H bond, creating a nucleophilic center for reaction with an electrophile.

Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are indispensable for the regioselective formation of C-C bonds. nih.gov Halogenated pyridines, such as 2,6-dibromopyridine (B144722), are excellent substrates. The differential reactivity of the halogen atoms can be exploited for sequential couplings. For instance, a C-N bond-forming reaction can be selectively achieved at one bromine position over the other in 2,6-dibromopyridine using a copper catalyst, leaving the second bromine available for further functionalization. researchgate.net Similarly, the distinct reactivity profile of leaving groups like -I, -Br, -OTf, and -Cl can be harnessed for controlled, stepwise substituent installation. nih.gov

Recent advances in C-H functionalization offer direct methods for modifying the pyridine scaffold without pre-functionalization. unimi.itnih.gov These reactions, often catalyzed by transition metals like palladium, rhodium, or ruthenium, can selectively activate specific C-H bonds based on directing groups or the inherent electronics of the substrate. mdpi.comresearchgate.net

Protecting Group Strategies for Complex Pyridine Architectures

In multi-step syntheses of complex molecules, protecting groups are often essential to mask reactive functional groups and prevent undesired reactions. utsouthwestern.edu For a molecule like this compound, both the amino and hydroxyl groups may require protection depending on the subsequent reaction conditions.

Amino Group Protection: The nucleophilic amino group can be protected with various groups. Common examples include carbamates like tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), which are stable under a wide range of conditions but can be removed selectively. For instance, the Boc group is cleaved under acidic conditions, while the Fmoc group is removed with a base. In some cases, a simple proton can act as an effective protecting group; protonation of a more basic amino group can prevent its reaction with an electrophile, allowing for selective reaction at another site, such as the pyridine nitrogen. researchgate.net

Hydroxyl Group Protection: The hydroxymethyl group can be protected as a silyl (B83357) ether (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)) or an ether (e.g., benzyl (B1604629) (Bn), methoxymethyl (MOM)). The choice of protecting group depends on the stability required for subsequent steps and the conditions for its eventual removal. utsouthwestern.edu

An orthogonal protecting group strategy is one where multiple different protecting groups are used, each of which can be removed under unique conditions without affecting the others. This allows for the selective unmasking and reaction of different functional groups at various stages of a complex synthesis. For example, a molecule could contain a Boc-protected amine, a TBDMS-protected alcohol, and a bromo-substituent, allowing for selective deprotection of the amine with acid, deprotection of the alcohol with fluoride, and a cross-coupling reaction at the bromine site.

Multi-Component Reactions (MCRs) for Pyridine Derivatization

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, are a powerful tool for rapidly building molecular complexity. bohrium.comresearchgate.net Several classical and modern MCRs are used for the synthesis of the pyridine core itself, such as the Hantzsch pyridine synthesis. acsgcipr.orgtaylorfrancis.com

Chemical Transformations and Reactivity of 5 Amino 6 Bromopyridin 2 Yl Methanol

Reactivity Profile of the Amino Group

The amino group at the C5 position of the pyridine (B92270) ring exhibits characteristic nucleophilic properties, enabling it to participate in a wide array of chemical reactions. Its reactivity is fundamental to the construction of new carbon-nitrogen and nitrogen-heteroatom bonds.

Nucleophilic Reactivity in Condensation Reactions

The primary amino group of (5-Amino-6-bromopyridin-2-yl)methanol can act as a potent nucleophile in condensation reactions with various carbonyl compounds. These reactions are crucial for synthesizing larger molecules and forming new heterocyclic rings. For instance, aminopyridines can react with dicarbonyl compounds or their equivalents to form fused ring systems. The reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) reagents in the presence of an amine demonstrates a pathway where an amino group can initiate a cascade of reactions leading to substituted nicotinates. nih.gov Depending on the reaction conditions, the amino group can lead to the formation of 2-amino or 2-hydroxy derivatives, showcasing its versatility in complex reaction schemes. nih.gov This reactivity suggests that this compound could be employed in similar condensations to generate novel, highly functionalized pyridine-based structures.

Derivatization to Amides, Ureas, or Thioureas

The nucleophilicity of the amino group allows for its straightforward derivatization into amides, ureas, and thioureas. These transformations are widely used in medicinal chemistry to modify the physicochemical properties of a molecule and to introduce new hydrogen-bonding motifs that can interact with biological targets.

Amides: Amide derivatives can be readily synthesized by reacting the amino group with acylating agents such as acid chlorides or anhydrides. sphinxsai.com The reaction typically proceeds under basic conditions to neutralize the acid byproduct. This derivatization is a common strategy in the synthesis of biologically active compounds. sphinxsai.com

Ureas: The synthesis of urea (B33335) derivatives from a primary amine like that in this compound generally involves reaction with an isocyanate. nih.gov Isocyanates can be generated in situ from another amine using reagents like phosgene (B1210022) or its safer equivalents, such as triphosgene. brieflands.com The subsequent nucleophilic attack of the amino group on the isocyanate forms the urea linkage. nih.govbrieflands.com This functionality is present in numerous FDA-approved drugs. nih.gov

Thioureas: Analogous to urea formation, thioureas are prepared by reacting the amino group with isothiocyanates. dergipark.org.trmdpi.com This reaction is typically a straightforward addition that can be performed in various solvents, such as acetone (B3395972), and may be facilitated by heating. dergipark.org.tr Mechanochemical methods, which involve solvent-free or liquid-assisted grinding, have also been developed as an efficient and environmentally friendly approach to thiourea (B124793) synthesis. nih.gov

| Derivative | General Reagent | Reaction Type | Typical Conditions |

|---|---|---|---|

| Amide | Acid Chloride (R-COCl) or Anhydride (B1165640) | Acylation | Presence of a base (e.g., pyridine, triethylamine) in an inert solvent. sphinxsai.com |

| Urea | Isocyanate (R-NCO) | Nucleophilic Addition | Reaction in a suitable solvent; isocyanate may be generated in situ. nih.govbrieflands.com |

| Thiourea | Isothiocyanate (R-NCS) | Nucleophilic Addition | Often performed by heating the reactants in a solvent like acetone or via mechanochemistry. dergipark.org.trnih.gov |

Participation in Ring-Closure Reactions

The 2-aminopyridine (B139424) scaffold is a well-known precursor for the synthesis of fused five- and six-membered azaheterocycles. researchgate.net The amino group, in conjunction with the endocyclic pyridine nitrogen, acts as a binucleophilic system. A classic example is the reaction with α-haloketones to form imidazo[1,2-a]pyridines, a privileged scaffold in medicinal chemistry. amazonaws.com The mechanism involves an initial nucleophilic substitution of the halide by the pyridine nitrogen, followed by an intramolecular condensation involving the amino group and the ketone, leading to ring closure. amazonaws.com This reactivity suggests that this compound could serve as a synthon for novel, substituted imidazo[1,2-a]pyridine (B132010) derivatives. Furthermore, iminyl radicals generated from related oxime derivatives are known to undergo 6-endo ring closures onto aromatic acceptors to form six-membered nitrogen-containing rings. nih.gov

Reactivity Profile of the Bromo Substituent

The bromo substituent at the C6 position is a key functional handle for introducing molecular complexity through metal-catalyzed cross-coupling reactions. Its presence ortho to the pyridine nitrogen can influence its reactivity.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed reactions are among the most powerful tools for forming carbon-carbon bonds. The bromo substituent on the electron-deficient pyridine ring makes it an excellent substrate for such transformations.

Suzuki-Miyaura Reaction: This reaction couples an organohalide with an organoboron species, typically a boronic acid or ester, using a palladium catalyst and a base. wikipedia.org It is widely used to form biaryl structures. The Suzuki-Miyaura reaction of 2-bromopyridines has been shown to be effective, though it can be challenging due to the potential for catalyst inhibition by the pyridine nitrogen. nih.gov The development of specialized ligands, such as those based on phosphines or N-heterocyclic carbenes (NHCs), has enabled efficient coupling of these substrates. nih.govnih.gov The reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and a mild base, often an amine that can also serve as the solvent. wikipedia.orgorganic-chemistry.org The reaction is carried out under mild conditions and tolerates a wide range of functional groups, making it highly valuable in the synthesis of complex molecules and organic materials. wikipedia.orgsoton.ac.uk The copper-free variant of the Sonogashira reaction has also gained prominence. nih.gov

| Reaction | Coupling Partner | Catalyst System (Example) | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine (B1218219) ligand. nih.govmdpi.com | K₃PO₄, KF, Cs₂CO₃. nih.govmdpi.com | Dioxane, Toluene, DMF. nih.gov |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI. soton.ac.uk | Triethylamine (Et₃N), Diethylamine. wikipedia.orgsoton.ac.uk | THF, DMF, or the amine base itself. soton.ac.uk |

Copper-Mediated Coupling Reactions

Copper-mediated coupling reactions, such as the Ullmann condensation and the Goldberg reaction, provide an alternative to palladium-catalyzed methods for forming carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. nih.gov These reactions are particularly useful for coupling aryl halides with nucleophiles like amines, alcohols, and thiols. While traditional Ullmann conditions often require harsh conditions (high temperatures and stoichiometric copper), the use of ligands such as amino acids (e.g., L-proline) or 1,10-phenanthroline (B135089) can facilitate the reaction under significantly milder conditions with catalytic amounts of copper. nih.govnih.gov For example, the Goldberg reaction allows for the coupling of 2-bromopyridine (B144113) with amides using a CuI/1,10-phenanthroline catalytic system. nih.gov This methodology could be applied to the bromo substituent of this compound to introduce a variety of N-linked substituents.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring in this compound is substituted with both an electron-donating amino group and an electron-withdrawing bromo group. The bromo substituent at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway facilitated by the electron-deficient nature of the pyridine ring. The success of such reactions is often dependent on the nature of the nucleophile and the reaction conditions.

While specific SNAr reactions on this compound are not extensively documented in publicly available literature, the principles of SNAr on related bromo-pyridines provide a framework for predicting its reactivity. For instance, the bromo group can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, typically under heated conditions and often in the presence of a base.

A significant transformation involving the amino group and a subsequent intramolecular nucleophilic attack is the synthesis of imidazo[1,2-a]pyridines. This class of fused heterocyclic compounds is of considerable interest in medicinal chemistry. The reaction of a 2-aminopyridine derivative with an α-haloketone is a common route to imidazo[1,2-a]pyridines. In the case of this compound, the endocyclic nitrogen of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon, leading to the formation of the imidazole (B134444) ring after dehydration.

| 2-Aminopyridine Reactant | α-Haloketone | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 2-Aminopyridine | 2-Bromoacetophenone | Ethanol, Reflux | 2-Phenylimidazo[1,2-a]pyridine | Good |

| 5-Methyl-2-aminopyridine | 2-Chloro-1-phenylethanone | DMF, 80 °C | 7-Methyl-2-phenylimidazo[1,2-a]pyridine | Moderate to Good |

Reactivity Profile of the Hydroxymethyl Group

The hydroxymethyl group at the 2-position of the pyridine ring is a primary alcohol and, as such, can undergo a variety of characteristic reactions, including oxidation, esterification, etherification, and displacement.

Oxidation Reactions to Aldehydes or Carboxylic Acids

The primary alcohol of the hydroxymethyl group can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Mild oxidizing agents, such as manganese dioxide (MnO₂), are typically selective for the oxidation of benzylic and allylic alcohols to the corresponding aldehydes. Given the position of the hydroxymethyl group on the aromatic pyridine ring, it is expected to exhibit reactivity similar to that of a benzylic alcohol. Therefore, treatment of this compound with MnO₂ would likely yield (5-Amino-6-bromopyridin-2-yl)carbaldehyde.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) under appropriate conditions, can lead to the over-oxidation of the initially formed aldehyde to a carboxylic acid, yielding 5-Amino-6-bromopicolinic acid.

| Oxidizing Agent | Predicted Product | Product Type |

|---|---|---|

| Manganese Dioxide (MnO₂) | (5-Amino-6-bromopyridin-2-yl)carbaldehyde | Aldehyde |

| Potassium Permanganate (KMnO₄) | 5-Amino-6-bromopicolinic acid | Carboxylic Acid |

| Pyridinium Chlorochromate (PCC) | (5-Amino-6-bromopyridin-2-yl)carbaldehyde | Aldehyde |

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides, typically in the presence of a catalyst or a base. For example, reaction with acetic anhydride in the presence of a base like pyridine would lead to the formation of (5-amino-6-bromopyridin-2-yl)methyl acetate (B1210297).

Etherification of the hydroxymethyl group can be achieved through reactions such as the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For instance, reacting the sodium alkoxide of this compound with methyl iodide would yield 5-amino-6-bromo-2-(methoxymethyl)pyridine.

Displacement Reactions

The hydroxyl group of the hydroxymethyl moiety is a poor leaving group. To facilitate displacement reactions, it must first be converted into a better leaving group, such as a tosylate, mesylate, or a halide. For instance, reaction with thionyl chloride (SOCl₂) or a similar halogenating agent can convert the hydroxymethyl group into a chloromethyl group. A known procedure for a similar substrate, 2-bromo-6-hydroxymethylpyridine, involves the use of a chlorinating agent to yield 2-bromo-6-chloromethylpyridine. This transformation provides an electrophilic center that is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups.

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| 2-Bromo-6-hydroxymethylpyridine | Thionyl Chloride (SOCl₂) | 2-Bromo-6-chloromethylpyridine | Halogenation |

Concurrent Reactions and Selective Transformations in Polysubstituted Pyridines

The presence of three distinct functional groups on the pyridine ring of this compound necessitates careful control of reaction conditions to achieve selective transformations. The relative reactivity of the amino, bromo, and hydroxymethyl groups can be exploited to direct reactions to a specific site.

Applications As a Synthetic Building Block and Intermediate in Organic Synthesis

Role in Heterocyclic Synthesis

The structure of (5-Amino-6-bromopyridin-2-yl)methanol makes it a promising precursor for the synthesis of various fused heterocyclic systems. The presence of an amino group ortho to a halogen atom, combined with other functional handles, provides a platform for diverse cyclization strategies.

Precursor to Fused Pyridine (B92270) Systems (e.g., Imidazopyridines, Pyrrolopyrimidines)

The 2-aminopyridine (B139424) moiety within this compound is a key structural feature for the synthesis of imidazopyridines, a class of compounds with significant interest in medicinal chemistry. Generally, the synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold involves the reaction of a 2-aminopyridine derivative with an α-halocarbonyl compound. The endocyclic pyridine nitrogen and the exocyclic amino group act as binucleophiles, leading to the formation of the fused bicyclic system. The bromine and hydroxymethyl substituents on the this compound backbone offer further opportunities for functionalization of the resulting imidazopyridine core, allowing for the generation of diverse chemical libraries.

Similarly, this compound is a potential precursor for pyrrolopyrimidines. The synthesis of these fused systems can often be achieved through reactions that construct the pyrrole (B145914) ring onto a pre-existing pyrimidine (B1678525) or, alternatively, by building a pyrimidine ring onto a pyrrole. The functional group array of this compound could be strategically manipulated to participate in cyclization reactions that lead to the formation of such fused heterocyclic structures.

Building Block for Quinolines and Related Ring Systems

While direct conversion of a pyridine into a quinoline (B57606) is not a standard transformation, this compound can serve as a highly functionalized starting material that can be elaborated into quinoline derivatives through multi-step synthetic sequences. The functional groups can be modified to introduce the necessary carbon atoms to form the fused benzene (B151609) ring characteristic of quinolines. For example, the amino and bromo groups can be utilized in transition metal-catalyzed cross-coupling reactions to build the carbocyclic portion of the quinoline skeleton.

Intermediate in the Preparation of Advanced Molecular Architectures

The utility of this compound extends to its role as a foundational scaffold for creating more complex and highly substituted molecules.

Scaffold for Highly Functionalized Pyridine Derivatives

As a polysubstituted pyridine, this compound is an excellent starting point for the synthesis of highly functionalized pyridine derivatives. The bromine atom is particularly valuable as it can be readily transformed into a variety of other functional groups through reactions such as Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Negishi couplings. These reactions allow for the introduction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of substituted pyridines. The amino and hydroxymethyl groups can also be modified or used to direct these transformations, providing precise control over the final molecular structure.

Utilization in Complex Multistep Syntheses

In the context of total synthesis or the preparation of complex drug candidates, intermediates that offer multiple points for diversification are highly sought after. This compound serves this purpose by providing three distinct functional groups that can be addressed sequentially in a multistep synthesis. This allows for the controlled and systematic construction of complex target molecules where the pyridine core is a central feature.

Ligand Design and Coordination Chemistry

The nitrogen atom of the pyridine ring and the exocyclic amino group in this compound make it a potential candidate for use as a ligand in coordination chemistry. The ability of pyridine-based molecules to coordinate with a wide range of metal ions is well-documented. Derivatives of this compound could be designed to act as bidentate or even tridentate ligands, depending on the modification of the hydroxymethyl group. The electronic properties of the resulting metal complexes can be fine-tuned by leveraging the electronic effects of the amino and bromo substituents. Such complexes could find applications in catalysis, materials science, and bioinorganic chemistry.

Potential for Metal Complexation through Pyridine Nitrogen and Hydroxymethyl Oxygen

The structure of this compound, featuring a pyridine nitrogen atom and a proximate hydroxymethyl group, suggests its potential to act as a chelating ligand in coordination chemistry. The lone pair of electrons on the pyridine nitrogen and the oxygen of the hydroxymethyl group can coordinate to a single metal center, forming a stable five-membered ring. This bidentate coordination mode is a common feature for 2-substituted pyridines bearing a coordinating group.

The table below illustrates the potential coordination sites of this compound and the types of metal ions it could potentially coordinate with, based on the behavior of similar ligands.

| Coordinating Atom | Type of Interaction | Potential Metal Ions |

| Pyridine Nitrogen | Lewis Base (Electron Pair Donor) | Cu(II), Ni(II), Co(II), Zn(II), Pd(II), Pt(II) |

| Hydroxymethyl Oxygen | Lewis Base (Electron Pair Donor) | Cu(II), Ni(II), Co(II), Zn(II), Pd(II), Pt(II) |

Applications in Catalysis (e.g., as part of Schiff base ligands)

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are an important class of ligands in coordination chemistry and have found extensive applications in catalysis. The amino group of this compound can react with various aldehydes to form Schiff base ligands. These ligands can then be complexed with metal ions to generate catalysts for a range of organic transformations.

Schiff base metal complexes are known to be effective catalysts in reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. The catalytic activity of these complexes is influenced by the nature of the metal ion and the steric and electronic properties of the Schiff base ligand. For example, Schiff bases derived from 2-aminopyridine and its derivatives have been used to prepare metal complexes that show catalytic activity. In one study, a Schiff base ligand was synthesized from 2-aminopyridine and 3-chlorobenzaldehyde, and its copper(II) complex was found to be an efficient catalyst for the Claisen-Schmidt condensation. mdpi.com

The general structure of a Schiff base derived from this compound would feature an imine (-N=CH-) linkage. The substituents on the pyridine ring (bromo and hydroxymethyl groups) would be expected to influence the catalytic performance of the corresponding metal complexes. The bromo group, being electron-withdrawing, could affect the electron density on the pyridine nitrogen and, consequently, the Lewis acidity of the complexed metal center. The hydroxymethyl group could potentially participate in substrate binding or act as a proton shuttle in a catalytic cycle.

The following table provides examples of catalytic reactions where Schiff base ligands derived from aminopyridines have been employed, suggesting potential applications for Schiff bases of this compound.

| Catalytic Reaction | Catalyst Type | Example of Related Ligand | Reference |

| Claisen-Schmidt Condensation | Copper(II)-Schiff Base Complex | 1-(3-chlorophenyl)-N-(pyridin-2-yl)methanimine | mdpi.com |

| Hydrogen Peroxide Decomposition | Various Transition Metal-Schiff Base Complexes | 2-[(pyridin-2-ylmethylidene)amino]-6-aminopyridine | nih.gov |

While direct experimental data for the catalytic applications of Schiff bases derived specifically from this compound is not available in the reviewed literature, the established catalytic utility of structurally similar aminopyridine-based Schiff base complexes strongly suggests that this compound is a promising candidate for the development of new catalysts. Further research in this area would be necessary to explore and validate these potential applications.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds, providing unparalleled insight into the chemical environment of individual nuclei. For (5-Amino-6-bromopyridin-2-yl)methanol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed for a complete structural assignment.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electron-donating amino group, the electron-withdrawing bromo substituent, and the hydroxymethyl group, all on the pyridine (B92270) ring.

The aromatic region is expected to show two doublets, corresponding to the two coupled protons on the pyridine ring. The proton at position 3 (H3) would likely appear at a higher field (lower ppm) compared to the proton at position 4 (H4) due to the shielding effect of the adjacent amino group. The coupling between these two protons would result in a characteristic doublet splitting pattern for each signal.

The hydroxymethyl protons are expected to produce a singlet, while the amino protons would likely appear as a broad singlet. The position of the hydroxyl proton signal is highly dependent on the solvent and concentration due to hydrogen bonding and exchange.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H3 | ~6.8 - 7.0 | d | ~8.0 |

| H4 | ~7.5 - 7.7 | d | ~8.0 |

| -CH₂OH | ~4.5 - 4.7 | s | - |

| -NH₂ | ~4.0 - 5.0 | br s | - |

Note: Predicted values are based on computational models and analysis of similar structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the pyridine ring carbons are significantly affected by the attached substituents.

The carbon atom bearing the bromo group (C6) is expected to be found at a relatively upfield position for a substituted aromatic carbon due to the heavy atom effect. Conversely, the carbon attached to the amino group (C5) will be shielded. The carbon atoms of the pyridine ring not directly bonded to a substituent (C3 and C4) will appear in the typical aromatic region. The carbon of the hydroxymethyl group (-CH₂OH) will be observed in the aliphatic region.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | ~155 - 160 |

| C3 | ~110 - 115 |

| C4 | ~135 - 140 |

| C5 | ~140 - 145 |

| C6 | ~115 - 120 |

Note: Predicted values are based on computational models and analysis of similar structures. Actual experimental values may vary.

Two-dimensional NMR techniques are indispensable for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between coupled protons. For this compound, a cross-peak between the signals of H3 and H4 would definitively establish their connectivity within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the protonated carbons. For example, the proton signal of the hydroxymethyl group would show a correlation with the corresponding carbon signal. Similarly, the signals for H3 and H4 would correlate with C3 and C4, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying quaternary carbons and piecing together the molecular fragments. Key expected correlations would include:

The hydroxymethyl protons showing correlations to C2 and C3.

The H3 proton showing correlations to C2, C4, and C5.

The H4 proton showing correlations to C2, C5, and C6.

These 2D NMR experiments, in concert, would provide a comprehensive and unambiguous assignment of the entire molecular structure of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of its key functional groups.

Amino (-NH₂) Group: The N-H stretching vibrations of the primary amine are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The N-H bending (scissoring) vibration would likely be observed around 1600-1650 cm⁻¹.

Hydroxymethyl (-CH₂OH) Group: The O-H stretching vibration of the alcohol will produce a broad band in the region of 3200-3600 cm⁻¹, with its broadness being indicative of hydrogen bonding. The C-H stretching vibrations of the methylene (B1212753) group will appear just below 3000 cm⁻¹. The C-O stretching vibration is expected in the 1000-1260 cm⁻¹ region.

Bromo (C-Br) Group: The C-Br stretching vibration typically occurs in the fingerprint region of the IR spectrum, at lower wavenumbers, generally between 500 and 600 cm⁻¹.

Pyridine Ring: The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region. C-H aromatic stretching vibrations are expected just above 3000 cm⁻¹.

Predicted Characteristic IR and Raman Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| N-H Bend | 1600 - 1650 | |

| Hydroxymethyl (-CH₂OH) | O-H Stretch | 3200 - 3600 (broad) |

| C-H Stretch | 2850 - 2960 | |

| C-O Stretch | 1000 - 1260 | |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |

| C-H Aromatic Stretch | 3000 - 3100 |

Note: Predicted values are based on computational models and analysis of similar structures. Actual experimental values may vary.

The presence of both an amino group and a hydroxymethyl group in this compound creates the potential for both intramolecular and intermolecular hydrogen bonding. The broadness of the O-H stretching band in the IR spectrum is a classic indicator of hydrogen bonding. The exact position and shape of this band can provide clues about the strength and nature of these interactions. In the solid state, these hydrogen bonds can play a significant role in determining the crystal packing of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the confident determination of a compound's elemental formula. For this compound, with a molecular formula of C₆H₇BrN₂O, the theoretical monoisotopic mass can be calculated with high precision.

The presence of bromine is a key isotopic signature, as it naturally occurs as a mixture of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are nearly equal in abundance. This results in a characteristic M+2 isotopic pattern in the mass spectrum, where two peaks of almost equal intensity are observed, separated by two mass units.

HRMS analysis, typically using techniques like electrospray ionization (ESI), would involve detecting the protonated molecule [M+H]⁺ or other adducts. The precise mass-to-charge ratio (m/z) of these ions confirms the elemental composition, distinguishing it from other potential formulas with the same nominal mass. Predicted m/z values for various adducts of this compound are crucial for its identification in complex mixtures. uni.lu

| Adduct Type | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) |

|---|---|---|

| [M+H]⁺ | 202.98146 | 204.97941 |

| [M+Na]⁺ | 224.96340 | 226.96135 |

| [M+K]⁺ | 240.93734 | 242.93529 |

| [M+NH₄]⁺ | 220.00800 | 222.00595 |

This table presents the predicted high-resolution m/z values for common adducts of this compound, illustrating the expected isotopic pattern due to the presence of bromine.

Tandem mass spectrometry (MS/MS) experiments are used to generate characteristic fragmentation patterns that serve as a fingerprint for the molecule, confirming the connectivity of its atoms. While specific experimental data for this compound is not publicly available, expected fragmentation pathways can be predicted based on the functional groups present: a primary amine, a primary alcohol (hydroxymethyl group), and a bromo-substituted pyridine ring. libretexts.orgyoutube.commiamioh.edu

Common fragmentation pathways for this molecule would likely include:

Loss of Water: A neutral loss of 18 Da (H₂O) from the protonated molecule is a common fragmentation for alcohols. libretexts.org

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen of the hydroxymethyl group is a characteristic pathway for primary alcohols. youtube.com This could result in the loss of a CH₂OH radical (31 Da).

Loss of Halogen: The cleavage of the carbon-bromine bond can occur, leading to the loss of a bromine radical (79 or 81 Da). youtube.comraco.cat

Ring Fragmentation: The stable aromatic pyridine ring can also undergo cleavage under sufficient energy, yielding characteristic pyridine-related fragments.

| Proposed Fragment Ion | Neutral Loss | Description |

|---|---|---|

| [M+H - H₂O]⁺ | H₂O (18.01 Da) | Loss of water from the hydroxymethyl group. |

| [M+H - NH₃]⁺ | NH₃ (17.03 Da) | Loss of ammonia (B1221849) from the amino group. |

| [M+H - CH₂OH]⁺ | CH₃O (31.02 Da) | Alpha-cleavage resulting in the loss of the hydroxymethyl radical. |

| [M+H - Br]⁺ | Br (78.92 or 80.92 Da) | Loss of a bromine radical. |

This table outlines plausible fragmentation pathways for this compound under tandem mass spectrometry conditions.

Single Crystal X-ray Diffraction (SCXRD) Analysis for Solid-State Structure

An SCXRD analysis of this compound would first confirm its atomic connectivity. The pyridine ring is expected to be essentially planar, as is characteristic of aromatic systems. The analysis would precisely determine the bond lengths and angles within this ring and of the substituents.

The solid-state structure of this compound is expected to be heavily influenced by intermolecular hydrogen bonding. nih.govresearchgate.net The molecule possesses multiple hydrogen bond donors—the hydroxyl group (-OH) and the amine group (-NH₂)—and multiple acceptors—the pyridine ring nitrogen, the hydroxyl oxygen, and the amine nitrogen. nih.gov

This functionality allows for the formation of a robust network of hydrogen bonds, which are the primary drivers of the crystal packing. researchgate.net Likely hydrogen bonding motifs include:

N—H···N(pyridine): Strong interactions where the amino group of one molecule donates a hydrogen to the pyridine nitrogen of a neighboring molecule, often leading to the formation of chains or dimers. nih.gov

O—H···N(pyridine): Similar to the above, the hydroxymethyl group can donate to the pyridine nitrogen.

N—H···O: The amino group can act as a donor to the hydroxyl oxygen of another molecule.

O—H···N(amino): The hydroxyl group can donate to the amino nitrogen of a neighbor.

These interactions would likely link the molecules into extended supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. researchgate.netresearchgate.net In addition to hydrogen bonding, other weaker interactions like π–π stacking between the pyridine rings may also play a role in stabilizing the crystal structure. nih.gov

| Interaction Type | Donor | Acceptor | Potential Supramolecular Motif |

|---|---|---|---|

| Hydrogen Bond | Amino (-NH₂) | Pyridine (N) | Chains, Dimers |

| Hydrogen Bond | Hydroxyl (-OH) | Pyridine (N) | Chains, Dimers |

| Hydrogen Bond | Amino (-NH₂) | Hydroxyl (O) | Sheets, 3D Networks |

| π–π Stacking | Pyridine Ring | Pyridine Ring | Stacked columns |

This table summarizes the principal intermolecular interactions anticipated to govern the crystal packing of this compound.

Computational and Theoretical Studies on Pyridine Derivatives

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. rsc.org DFT methods, particularly using hybrid functionals like B3LYP, are frequently employed to study substituted pyridines, offering a balance between computational cost and accuracy. nih.govscispace.com

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For (5-Amino-6-bromopyridin-2-yl)methanol, this analysis would reveal key bond lengths, bond angles, and dihedral angles. While specific experimental data for this molecule is not available, studies on similar compounds, such as 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine and ethyl 5-amino-2-bromoisonicotinate, provide expected values. nih.govnih.gov

Calculations performed in the gas phase using a basis set like 6-311++G(d,p) would predict the optimized geometry. nih.gov Small deviations between theoretical gas-phase calculations and experimental solid-phase data (from techniques like X-ray crystallography) are expected due to intermolecular interactions in the crystal lattice. nih.gov Energetic analysis provides the total energy of the molecule, which is a measure of its stability. Comparative energetic studies on different isomers or conformers can identify the most stable forms. chemrxiv.org

Table 1: Expected Optimized Geometric Parameters for this compound (Illustrative) Based on DFT/B3LYP calculations of analogous structures.

| Parameter | Bond/Angle | Expected Value |

| Bond Length (Å) | C-Br | ~1.88 Å |

| C-N (amino) | ~1.38 Å | |

| C-C (ring) | ~1.39 - 1.40 Å | |

| C-N (ring) | ~1.34 Å | |

| C-CH₂OH | ~1.52 Å | |

| Bond Angle (°) | C-C-Br | ~120° |

| C-C-NH₂ | ~121° | |

| N-C-C | ~123° | |

| Dihedral Angle (°) | C-C-C-N (ring) | ~0° (planar ring) |

| C(ring)-C-O-H | Variable (conformation) |

The electronic properties of a molecule are critical to understanding its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). biointerfaceresearch.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For substituted pyridines, the distribution of HOMO and LUMO density reveals the most probable sites for electrophilic and nucleophilic attack. In a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine (B92270) ring, while the LUMO would be distributed across the pyridine ring, influenced by the electronegative bromine atom.

DFT calculations for related compounds like ethyl 5-amino-2-bromoisonicotinate have shown HOMO and LUMO energies of -6.2700 eV and -2.1769 eV, respectively, resulting in an energy gap of 4.0931 eV. nih.gov Similar values would be anticipated for this compound.

Table 2: Expected Frontier Molecular Orbital Properties for this compound (Illustrative)

| Property | Description | Expected Value |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -6.2 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.1 eV |

| ΔE (HOMO-LUMO Gap) | Energy gap indicating chemical reactivity | ~ 4.1 eV |

Conformational Analysis and Tautomerism Studies

The flexibility and potential isomeric forms of a molecule are crucial for its biological and chemical function. Computational methods are indispensable for exploring these aspects.

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) that result from rotation around single bonds. For this compound, the primary source of conformational flexibility is the rotation around the C2-C(methanol) single bond. This rotation determines the orientation of the hydroxymethyl (-CH₂OH) group relative to the pyridine ring.

Theoretical calculations can map the potential energy surface by systematically rotating this bond and calculating the energy at each step. This process identifies energy minima, which correspond to stable conformers. Intramolecular hydrogen bonding between the hydroxyl proton and the pyridine nitrogen atom is a likely stabilizing interaction that would favor certain conformations. Such analyses are key in medicinal chemistry for understanding how a ligand might adapt its shape to fit into a biological receptor.

Tautomers are structural isomers that readily interconvert, most often through the migration of a proton. 2-aminopyridine (B139424) and its derivatives can exist in an equilibrium between the amino form and an imino tautomer. For this compound, the equilibrium would be between the primary amino form and its corresponding imino tautomer.

Quantum-chemical calculations can predict the relative energies of these tautomers in both the gas phase and in different solvents (by using continuum solvation models like PCM). For most simple aminopyridines, the amino tautomer is significantly more stable than the imino form in both the gas phase and solution. A computational study on 2-amino-4-methylpyridine (B118599) found the canonical amino structure to be 13.60 kcal/mol more stable than the next most stable tautomer. Similar stability for the amino form of this compound is expected, although the electronic effects of the bromine and hydroxymethyl substituents could slightly alter the energy difference.

Investigation of Spectroscopic Properties through Theoretical Simulations

Theoretical simulations are highly effective in predicting and interpreting spectroscopic data, such as vibrational (Infrared and Raman) spectra. rsc.org

By calculating the vibrational frequencies and their corresponding intensities after geometry optimization, a theoretical spectrum can be generated. These calculations are typically performed at the same level of theory as the optimization (e.g., DFT/B3LYP). nih.gov The computed frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. nih.gov

A detailed assignment of vibrational modes can be achieved through Potential Energy Distribution (PED) analysis, which describes the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. nih.gov For this compound, characteristic frequencies would include N-H stretching of the amino group, O-H stretching of the alcohol, C-Br stretching, and various pyridine ring breathing and stretching modes. A computational study on a related compound, 2-(Boc-amino)-5-bromopyridine, successfully used this approach to assign its complete FT-IR and Raman spectra. nih.gov

Table 3: Selected Expected Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| O-H Stretch | ~3400-3500 | Stretching of the alcohol hydroxyl group |

| N-H Asymmetric Stretch | ~3450-3550 | Asymmetric stretching of the amino group |

| N-H Symmetric Stretch | ~3350-3450 | Symmetric stretching of the amino group |

| C-H Stretch (Aromatic) | ~3050-3150 | Stretching of C-H bonds on the pyridine ring |

| C-H Stretch (Aliphatic) | ~2850-2950 | Stretching of C-H bonds in the CH₂OH group |

| C=N, C=C Stretch (Ring) | ~1400-1600 | Pyridine ring stretching vibrations |

| N-H Bend (Scissoring) | ~1600-1650 | Bending motion of the amino group |

| C-Br Stretch | ~600-700 | Stretching of the carbon-bromine bond |

Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. nrel.govrsc.org Computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting ¹H and ¹³C NMR chemical shifts, aiding in spectral assignment and structure verification. ivanmr.commdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the nuclear magnetic shielding tensors, which are then converted to chemical shifts relative to a standard, typically tetramethylsilane (B1202638) (TMS). mdpi.com

For this compound, the chemical shifts are influenced by the electronic effects of the three substituents on the pyridine ring. The amino (-NH₂) group is an electron-donating group, which generally causes an upfield shift (lower ppm) for the ring protons and carbons, particularly at the ortho and para positions. Conversely, the bromo (-Br) group is an electron-withdrawing group via induction but can donate electron density through resonance, leading to more complex effects on the chemical shifts. The hydroxymethyl (-CH₂OH) group is weakly electron-withdrawing.